molecular formula C21H25ClN2O5 B247537 4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol

4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol

Cat. No. B247537
M. Wt: 420.9 g/mol
InChI Key: AXLXABGACRWGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol, also known as TAK-700, is a novel androgen synthesis inhibitor that has been extensively studied in recent years. It is a potent and selective inhibitor of the enzyme 17,20-lyase, which is responsible for the synthesis of androgens, including testosterone and dihydrotestosterone (DHT), in the adrenal gland and gonads. Inhibition of this enzyme leads to a reduction in androgen levels, making TAK-700 a promising therapeutic agent for the treatment of androgen-dependent diseases, such as prostate cancer.

Mechanism of Action

4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol selectively inhibits the enzyme 17,20-lyase, which is responsible for the synthesis of androgens in the adrenal gland and gonads. By inhibiting this enzyme, 4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol reduces the production of androgens, including testosterone and DHT, which are known to promote the growth of prostate cancer cells.
Biochemical and physiological effects:
4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol has been shown to reduce serum testosterone levels in preclinical and clinical studies. In addition, 4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol has been shown to reduce prostate-specific antigen (PSA) levels, a biomarker of prostate cancer, in patients with castration-resistant prostate cancer. 4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol has also been shown to have a favorable safety profile, with no significant adverse events reported in clinical trials.

Advantages and Limitations for Lab Experiments

4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol is a potent and selective inhibitor of 17,20-lyase, making it a valuable tool for studying the role of androgens in prostate cancer. However, 4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol has limitations as a research tool, as it is a drug candidate that is currently in clinical development. In addition, 4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol is not widely available and may be expensive to obtain.

Future Directions

There are several potential future directions for the study of 4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol and its role in the treatment of prostate cancer. One area of research is the development of combination therapies that target multiple pathways involved in the growth and progression of prostate cancer. Another area of research is the identification of biomarkers that can predict response to 4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol or other androgen synthesis inhibitors. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol in different patient populations and in combination with other therapies.

Synthesis Methods

The synthesis of 4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol involves several steps, including the reaction of 4-chlorophenol with acetyl chloride to form 4-chlorophenyl acetate, which is then reacted with piperazine to form 4-[(4-chlorophenoxy)acetyl]-1-piperazine. This intermediate is then reacted with 2,6-dimethoxyphenol in the presence of a palladium catalyst to form the final product, 4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol.

Scientific Research Applications

4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol has been extensively studied in preclinical and clinical trials for the treatment of prostate cancer. In preclinical studies, 4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol has been shown to suppress androgen synthesis and reduce tumor growth in animal models of prostate cancer. In clinical trials, 4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol has been shown to be effective in reducing serum testosterone levels and delaying disease progression in patients with castration-resistant prostate cancer.

properties

Product Name

4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol

Molecular Formula

C21H25ClN2O5

Molecular Weight

420.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C21H25ClN2O5/c1-27-18-11-15(12-19(28-2)21(18)26)13-23-7-9-24(10-8-23)20(25)14-29-17-5-3-16(22)4-6-17/h3-6,11-12,26H,7-10,13-14H2,1-2H3

InChI Key

AXLXABGACRWGFM-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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